(Propylsulfanyl)methyl prop-2-enoate
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Overview
Description
(Propylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propylsulfanyl group attached to a methyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propylsulfanyl)methyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with a propylsulfanyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Prop-2-enoic acid+Propylsulfanyl alcoholAcid catalyst(Propylsulfanyl)methyl prop-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Propylsulfanyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propylsulfanyl alcohol.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
(Propylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Propylsulfanyl)methyl prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
Ethyl prop-2-enoate: Similar ester functionality but different alkyl group, affecting its reactivity and properties.
(Methylsulfanyl)methyl prop-2-enoate: Contains a methylsulfanyl group instead of propylsulfanyl, leading to different chemical behavior.
Uniqueness
(Propylsulfanyl)methyl prop-2-enoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
62839-34-3 |
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Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
propylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-5-10-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
DOMKUPMJLBPHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCOC(=O)C=C |
Origin of Product |
United States |
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